molecular formula C4H2BrN3O4 B1384056 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid CAS No. 84547-93-3

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1384056
CAS No.: 84547-93-3
M. Wt: 235.98 g/mol
InChI Key: AYVPVIOGABUWIE-UHFFFAOYSA-N
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Description

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H2BrN3O4. This compound is part of the pyrazole family, which is known for its diverse biological and pharmaceutical properties . The presence of bromine and nitro groups in its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit oxidative phosphorylation, which can lead to alterations in ATP production and energy homeostasis . Additionally, its impact on calcium uptake can affect various calcium-dependent cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with enzymes involved in oxidative phosphorylation, leading to inhibition of ATP production . This compound also affects calcium transport mechanisms, which can influence calcium signaling pathways and cellular responses. These interactions highlight the compound’s potential as a modulator of cellular energy metabolism and calcium homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable complexes with metal ions, which may affect its bioavailability and activity . Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular energy metabolism and calcium signaling. At higher doses, it may cause toxic or adverse effects, such as disruption of ATP production and calcium homeostasis . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy metabolism and calcium signaling. The compound interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to inhibition of ATP production . Additionally, its impact on calcium transport mechanisms can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can affect its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and activity in different tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with enzymes and transporters involved in oxidative phosphorylation and calcium transport can influence its localization and activity within the cell . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of 4-bromo-1H-pyrazole-3-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPVIOGABUWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346949
Record name 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-93-3
Record name 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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